1-Chloro-4-morpholin-4-yl-2-naphthol
Overview
Description
1-Chloro-4-morpholin-4-yl-2-naphthol is an organic compound with the molecular formula C14H14ClNO2 It is characterized by the presence of a chloro group, a morpholine ring, and a naphthol moiety
Preparation Methods
The synthesis of 1-Chloro-4-morpholin-4-yl-2-naphthol typically involves the following steps:
Starting Materials: The synthesis begins with naphthol, morpholine, and a chlorinating agent such as thionyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Chloro-4-morpholin-4-yl-2-naphthol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The naphthol moiety can undergo oxidation to form quinones, while reduction can lead to the formation of dihydronaphthols.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products depend on the specific reaction conditions but can include substituted naphthols, quinones, and dihydronaphthols.
Scientific Research Applications
1-Chloro-4-morpholin-4-yl-2-naphthol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-morpholin-4-yl-2-naphthol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, depending on the specific biological context.
Comparison with Similar Compounds
1-Chloro-4-morpholin-4-yl-2-naphthol can be compared with similar compounds such as:
4-Chloro-1-naphthol: This compound is used as a substrate in enzyme-linked immunosorbent assays (ELISA) and has similar structural features but lacks the morpholine ring.
1-Chloro-2-naphthol: Another related compound, which differs in the position of the chloro group and has distinct chemical properties.
Morpholine Derivatives: Compounds containing the morpholine ring, which are used in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-chloro-4-morpholin-4-ylnaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-14-11-4-2-1-3-10(11)12(9-13(14)17)16-5-7-18-8-6-16/h1-4,9,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPZTLEBQKQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=CC=CC=C32)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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